Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethynyl group attached to a phenyl ring, making it a valuable subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the ethynylphenyl derivative.
Amino Acid Formation: The ethynylphenyl derivative is then reacted with a suitable amino acid precursor under controlled conditions to form the desired amino acid derivative.
Esterification: The amino acid derivative undergoes esterification to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the ethynyl group or other parts of the molecule.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The ethynyl group and amino acid moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-phenylpropanoate;hydrochloride: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate;hydrochloride: Contains a methyl group instead of an ethynyl group, affecting its chemical properties and reactivity.
Uniqueness
Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2;/h1,4-7,11H,8,13H2,2H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUFAADHNFOMDU-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C#C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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